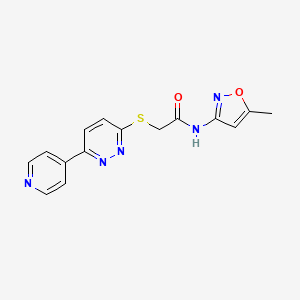
N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13N5O2S and its molecular weight is 327.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound with notable biological activities due to its unique structural features, including an isoxazole ring and a pyridazine moiety. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H13N5O2S
- Molecular Weight : 327.36 g/mol
- IUPAC Name : N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows for various non-covalent interactions, such as:
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms facilitates hydrogen bond formation with target proteins.
- π-π Stacking : Aromatic rings in the structure can engage in π-stacking interactions, enhancing binding affinity to targets.
- Sulfur Interactions : The thioacetamide group may participate in additional interactions with biological macromolecules.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with isoxazole and pyridazine rings showed selective cytotoxicity against various cancer cell lines, potentially through the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is common among thioamide-containing compounds.
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, which could be a significant aspect of this compound's therapeutic profile. Research indicates that the inhibition potency correlates with the presence of the isoxazole and pyridazine moieties.
Case Studies and Research Findings
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines, revealing that certain modifications enhance their activity significantly (IC50 values ranging from 5 to 20 µM).
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) between 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
- Cholinesterase Inhibition Study : A comparative analysis indicated that compounds structurally related to N-(5-methylisoxazol-3-yl)-2-thioacetamides had IC50 values for AChE inhibition ranging from 0.1 to 0.5 mM, suggesting potential for further development as therapeutic agents for Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-10-8-13(20-22-10)17-14(21)9-23-15-3-2-12(18-19-15)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIILRJHCUYOPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














